molecular formula C16H20N2O2 B11105683 N-cyclopropyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

N-cyclopropyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11105683
M. Wt: 272.34 g/mol
InChI Key: LOCFUWPTQRCXNL-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethylphenyl group, and a pyrrolidine ring with a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis may include:

  • Formation of the cyclopropyl group through cyclopropanation reactions.
  • Introduction of the ethylphenyl group via Friedel-Crafts alkylation.
  • Construction of the pyrrolidine ring through cyclization reactions.
  • Functionalization of the pyrrolidine ring to introduce the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions. The specific details of the industrial production methods are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or receptor binding.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-cyclopropyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H20N2O2/c1-2-11-3-7-14(8-4-11)18-10-12(9-15(18)19)16(20)17-13-5-6-13/h3-4,7-8,12-13H,2,5-6,9-10H2,1H3,(H,17,20)

InChI Key

LOCFUWPTQRCXNL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CC3

solubility

>40.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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